2,4-bis(Benzyloxy)-6-chloropyrimidine
Overview
Description
2,4-bis(Benzyloxy)-6-chloropyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes and are widely used in medicinal chemistry. The presence of benzyloxy groups at the 2 and 4 positions, along with a chlorine atom at the 6 position, makes this compound unique and potentially useful in various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of 2,4-bis(Benzyloxy)-6-chloropyrimidine is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays an essential role in cancer occurrence and development . It is involved in the regulation of the conformation and quality of client proteins .
Mode of Action
This compound acts as an inhibitor of HSP90 . It binds to the N-terminus of HSP90, leading to significant degradation of the client proteins AKT and ERK . This interaction results in a lower level of the heat shock response compared to tanespimycin (17-AAG), another HSP90 inhibitor .
Biochemical Pathways
The inhibition of HSP90 by this compound affects the AKT and ERK pathways . These pathways are crucial for cell survival and proliferation, especially in cancer cells. The degradation of AKT and ERK proteins disrupts these pathways, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
Its effectiveness at micromolar concentrations suggests it may have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . It exhibits antiproliferative activity against multiple breast cancer cell lines . This is likely due to the disruption of the AKT and ERK pathways, which are essential for cell survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(Benzyloxy)-6-chloropyrimidine typically involves the alkylation of 2,4-dihydroxy-6-chloropyrimidine with benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-bis(Benzyloxy)-6-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6 position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of benzyloxy alcohols.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2,4-bis(Benzyloxy)-6-chloropyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyrimidines.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2,4-bis(Benzyloxy)pyrimidine: Lacks the chlorine atom at the 6 position, which can affect its reactivity and biological activity.
2,4-dihydroxy-6-chloropyrimidine: Lacks the benzyloxy groups, making it less lipophilic and potentially less bioavailable.
2,4-bis(2-chloroethoxy)benzaldehyde: Similar in structure but with different substituents, leading to different chemical and biological properties.
Uniqueness
2,4-bis(Benzyloxy)-6-chloropyrimidine is unique due to the combination of benzyloxy groups and a chlorine atom, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications in scientific research.
Properties
IUPAC Name |
4-chloro-2,6-bis(phenylmethoxy)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-16-11-17(22-12-14-7-3-1-4-8-14)21-18(20-16)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHDDCRCEQHMEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=N2)OCC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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